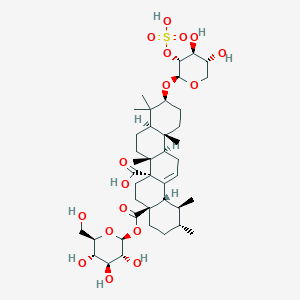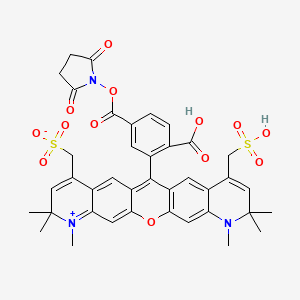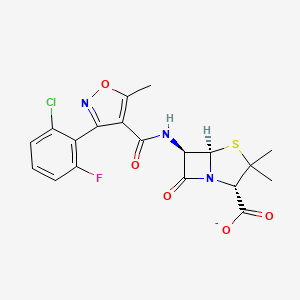
Flucloxacillin(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flucloxacillin(1-) is a penicillinate anion. It is a conjugate base of a flucloxacillin.
Wissenschaftliche Forschungsanwendungen
Immunochemical Detection in Liver Reactions
Flucloxacillin has been studied for its role in severe liver reactions, characterized by delayed cholestatic hepatitis and prolonged recovery. Research suggests that flucloxacillin therapy may lead to the formation of drug-modified hepatic protein adducts, which are suspected to play a role in hepatotoxicity. This was demonstrated through the detection of flucloxacillin adducts in various subcellular fractions of rat livers treated with the drug (Carey & van Pelt, 2005).
Characterization of Haptenated HSA
In-depth studies have shown that serum proteins are modified by flucloxacillin, leading to the characterization of sites of chemical modification on human serum albumin (HSA). This modification happens in a dose-, time-, and site-dependent manner, revealing the potential for flucloxacillin to modify plasma proteins and potentially trigger hypersensitivity reactions (Jenkins et al., 2009).
Flucloxacillin-Haptenated HLA-B*57:01 Ligands
Flucloxacillin has been linked to drug-induced liver reactions, particularly in individuals expressing HLA-B*57:01. Research has identified naturally processed drug-haptenated HLA ligands presented on antigen-presenting cells, suggesting a mechanism by which flucloxacillin triggers specific CD8+ T-cell responses (Waddington et al., 2020).
Interaction with Other Drugs
Flucloxacillin's interaction with other drugs, like anticancer agents (paclitaxel, imatinib, and 5-fluorouracil), has been studied, showing a significant increase in the unbound fraction of flucloxacillin when combined with these agents. This study highlights flucloxacillin's potential for drug-drug interactions in clinical settings, especially in intensive care units (Stolte et al., 2020).
Role in Liver Injury
The impact of flucloxacillin on liver injury, particularly in elderly patients, has been a subject of investigation. The risk of cholestasis and drug-induced liver injury is higher in this population due to factors like prolonged treatment duration, comorbidities, and polypharmacy (Angheleanu & Swart, 2021).
Implications in Aplastic Anaemia and Liver Failure
Cases of flucloxacillin-induced aplastic anaemia and liver failure have been reported, emphasizing the need for caution and monitoring when prescribing this drug. Such instances require specialized care and highlight the drug's potential for serious adverse effects (Dobson et al., 2005).
Treatment of Osteomyelitis
While flucloxacillin is widely used for treating various infections, its efficacy in treating osteomyelitis, particularly via oral administration, has been explored. Studies call for further research into this area to understand the effectiveness and potential advantages of oral flucloxacillin in such treatments (Preiss et al., 2020).
Transporter-Mediated Accumulation in Liver Injury
The role of cell membrane transporters in facilitating the accumulation of flucloxacillin protein adducts has been investigated. This research provides insight into the mechanisms of flucloxacillin-induced liver injury and the involvement of specific membrane transporters (Waddington et al., 2020).
Hemofiltration Dynamics
The dynamics of flucloxacillin during continuous venovenous hemofiltration, particularly its clearance and behavior as a highly protein-bound drug, have been studied. This research is crucial for optimizing dosing in intensive care settings (Meyer et al., 2003).
Pharmacodynamic Profiling
Investigations into the pharmacodynamics of flucloxacillin, such as in a neutropenic murine thigh infection model, have provided valuable insights for optimizing dosing regimens in humans, particularly in treating infections like Staphylococcus aureus (Roelofsen et al., 2022).
Genomic Associations with Liver Injury
Genome-wide association studies have identified the HLA-B*5701 genotype as a major determinant of drug-induced liver injury due to flucloxacillin, offering new insights into the genetic factors influencing adverse reactions (Daly et al., 2009).
Eigenschaften
Produktname |
Flucloxacillin(1-) |
|---|---|
Molekularformel |
C19H16ClFN3O5S- |
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |
InChI-Schlüssel |
UIOFUWFRIANQPC-JKIFEVAISA-M |
Isomerische SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



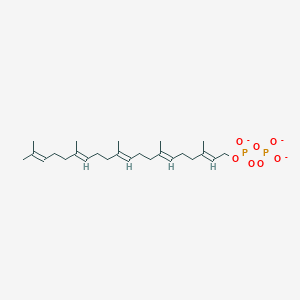
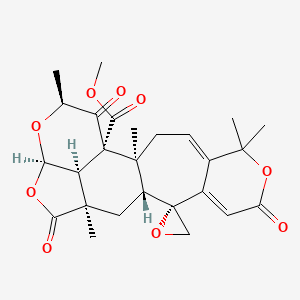
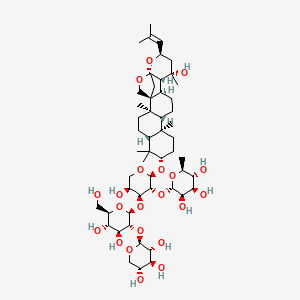
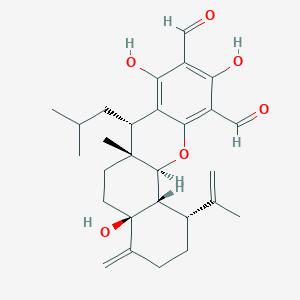
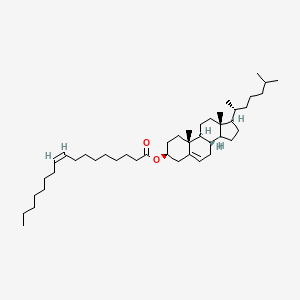
![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)
![3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)
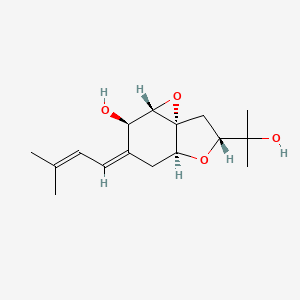
![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)
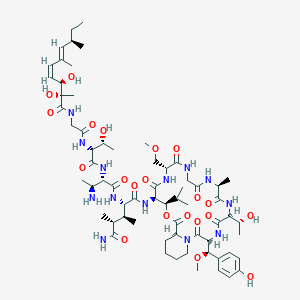

![(E)-3-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl]-1-[1-[2-(dimethylamino)pyrimidin-5-yl]-1H-phthalazin-2-yl]prop-2-en-1-one](/img/structure/B1261576.png)
